molecular formula C5H6Cl2O3 B196220 4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one CAS No. 129482-56-0

4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one

Cat. No.: B196220
CAS No.: 129482-56-0
M. Wt: 185 g/mol
InChI Key: CYWTZUGZRSAQEN-UHFFFAOYSA-N
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Description

4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one is an organic compound with the molecular formula C5H6Cl2O3. It is a dioxolone derivative, characterized by the presence of two chlorine atoms and two methyl groups attached to a dioxolanone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one typically involves the reaction of 1,4-pentanediol with chloroacetyl chloride. The reaction is carried out under controlled conditions, where the mixture is heated to the required reaction temperature. After the reaction is complete, the mixture is cooled, and the product is isolated through crystallization .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted dioxolanones, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced derivatives .

Scientific Research Applications

4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one can be compared with other similar compounds, such as:

Properties

IUPAC Name

4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6Cl2O3/c1-4(6)5(2,7)10-3(8)9-4/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYWTZUGZRSAQEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(OC(=O)O1)(C)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80462607
Record name 4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80462607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129482-56-0
Record name 4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80462607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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